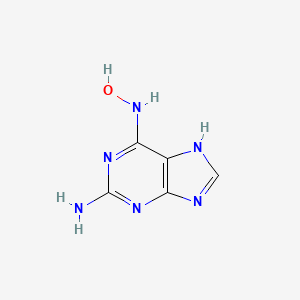

2-Amino-N6-hydroxyadenine

説明

特性

IUPAC Name |

N-(2-amino-7H-purin-6-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHACUYECLPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075304 | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-n6-hydroxyadenine is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7269-57-0 | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N6-Hydroxy-9H-purine-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7269-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N(6)-hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007269570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2, N6-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-HYDROXY-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3OD4L02QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 428 °F (NTP, 1992) | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Synthesis of 2-Amino-6-Chloropurine

The chlorination of guanine derivatives serves as a critical first step. Diacetyl guanine reacts with phosphorus oxychloride (POCl₃) in acetonitrile under phase-transfer catalysis (e.g., triethylmethylammonium chloride), achieving 78–85% conversion to 2-acetamido-6-chloropurine. Subsequent hydrolysis with aqueous NaOH removes acetyl groups, yielding 2-amino-6-chloropurine (Equation 1):

Reaction Conditions:

Hydroxylation at the N6 Position

The 6-chloro group undergoes nucleophilic substitution with hydroxylamine (NH₂OH) in ethanol/water (3:1) at pH 9–10. This step proceeds via an SₙAr mechanism, with a reported yield of 62–68%. Microwave-assisted heating (100°C, 30 minutes) improves efficiency to 75%.

Key Challenges:

-

Requires strict exclusion of moisture to prevent dechlorination

Direct Hydroxylation of 2-Aminoadenine

Hydroxylamine-O-sulfonic Acid (HOSA) Method

2-Aminoadenine reacts with hydroxylamine-O-sulfonic acid in DMF at 80°C, directly introducing the N6-hydroxy group. The reaction proceeds through electrophilic amination, achieving 45–50% yield. Excess HOSA (3 equivalents) and prolonged heating (12 hours) mitigate incomplete conversion.

Side Reactions:

Enzymatic Hydroxylation

Microbial monooxygenases (e.g., Pseudomonas putida enzymes) selectively hydroxylate 2-aminoadenine at N6 under aerobic conditions. This biocatalytic route offers 58% yield with >95% regioselectivity but requires costly cofactors (NADH).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Chlorination-Hydroxylation | Diacetyl guanine | 3 | 68 | High | Moderate |

| Direct HOSA Amination | 2-Aminoadenine | 1 | 50 | Low | High |

| Biocatalytic | 2-Aminoadenine | 1 | 58 | Medium | Low |

| Copper-Catalyzed | 2-Amino-6-iodopurine | 1 | 52 | Medium | Moderate |

Key Observations:

-

The chlorination-hydroxylation route remains industrially favored due to reagent availability.

-

Biocatalytic methods, while selective, face barriers in cofactor regeneration and process robustness.

Analytical Validation and Quality Control

Purity Assessment

化学反応の分析

Types of Reactions: 2-Amino-N6-hydroxyadenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxime group, potentially converting it back to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Genetic Research

- Mutagenesis Studies : 2-Amino-N6-hydroxyadenine is extensively used as a mutagen to investigate genetic mutations across various organisms, including bacteria (e.g., Salmonella), yeast (Saccharomyces cerevisiae), and mammalian cells. It has been shown to induce predominantly AT to GC base-pair transitions, which are critical for understanding mutation mechanisms in genetics .

- Specificity in Assays : Research indicates that the mutagenic potency of this compound varies across different eukaryotic assay systems, highlighting its utility in genetic risk assessment studies .

Biological Studies

- DNA Repair Mechanisms : The compound is employed to explore DNA repair pathways and the fidelity of DNA replication. It provides insights into how cells respond to mutagens and repair damaged DNA .

- Cellular Effects : Studies have demonstrated that this compound can significantly increase the frequency of point mutations, affecting cellular signaling pathways and gene expression.

Medical Research

- Cancer Research : Given its mutagenic properties, this compound is investigated for its role in cancer biology. Understanding how this compound induces mutations can help elucidate mechanisms underlying carcinogenesis .

- Drug Development : The compound's ability to induce specific mutations may be harnessed in developing genetic tools and assays for diagnostics and therapeutic interventions.

Industrial Applications

- While not widely documented, there are potential applications in developing genetic tools for research and diagnostic purposes. Its properties could be beneficial in creating assays that require specific mutagenic characteristics.

Case Studies

- Mutagenicity in Eukaryotic Systems : A study assessed the mutagenic effects of this compound across various eukaryotic assays. Results indicated that it was mutagenic in all tested systems, with potency comparable to known alkylating agents like ethylnitrosourea .

- Specific-Locus Mutations in Neurospora crassa : Research on Neurospora crassa demonstrated that the majority of mutations induced by this compound were gene/point mutations rather than multilocus deletions, indicating its specificity in inducing particular types of genetic alterations .

- Comparison with Other Mutagens : In comparative studies with other base analogs, this compound consistently showed higher potency in bacterial systems while exhibiting lower activity in yeast models compared to N6-hydroxylaminopurine .

作用機序

2-Amino-N6-hydroxyadenine exerts its effects by incorporating into DNA and causing base-pair substitutions. It can mispair with thymine or cytosine, leading to GC → AT or AT → GC transitions . This mispairing disrupts the normal base-pairing rules, resulting in mutations during DNA replication. The compound targets the DNA replication machinery and can interfere with the fidelity of DNA synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-Amino-N6-hydroxyadenine and related compounds:

Detailed Analysis

Mutagenicity and DNA Interactions

- This compound: The hydroxyamino group at N6 facilitates covalent binding to DNA, leading to mutations in Salmonella typhimurium TA100 and Chinese hamster lung cells . Its mutagenicity is dose-dependent, with frameshift mutations predominant in phage M13mp2 systems .

- However, its biological effects remain understudied .

Riboswitch Interactions

- This compound: Competes with guanine for binding to riboswitches in Bacillus subtilis, disrupting purine metabolism and inhibiting bacterial growth . This specificity is attributed to the hydroxyamino group’s hydrogen-bonding capacity.

- Other adenine derivatives : N6-methyladenine (common epigenetic marker) lacks the hydroxy group, limiting its riboswitch affinity.

Pharmacological Potential

- While this compound’s mutagenicity limits therapeutic use, its riboswitch-targeting activity offers a blueprint for designing antibacterial agents .

- In contrast, 2-aminobenzamide derivatives are clinically validated PARP inhibitors, demonstrating the divergent applications of amino-substituted compounds .

生物活性

2-Amino-N6-hydroxyadenine (AHA) is a purine analog that has garnered attention due to its significant biological activities, particularly its mutagenic properties. This compound is structurally related to adenine and has been extensively studied for its effects on genetic material in various organisms. This article will delve into the biological activity of AHA, focusing on its mutagenicity, cytotoxicity, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

AHA is a derivative of adenine, characterized by the presence of an amino group at the 2-position and a hydroxyl group at the N6 position. Its chemical structure can be represented as follows:

This structure allows AHA to mimic adenine during DNA synthesis, leading to potential incorporation into nucleic acids.

Mechanisms of Mutagenesis

AHA has been shown to exhibit potent mutagenic activity across various biological systems. Research indicates that AHA induces mutations primarily through base substitutions, particularly transitions. In a study examining the nucleotide sequences of phage M13mp2 mutant DNA samples, it was found that approximately 80% of mutations induced by AHA were base transitions, with a smaller percentage attributed to single-base deletions or additions .

Comparative Mutagenicity

The mutagenic potency of AHA varies significantly among different organisms. For instance, AHA was found to be a more potent mutagen in bacterial strains such as Salmonella typhimurium compared to yeast strains like Saccharomyces cerevisiae. The following table summarizes the comparative mutagenicity of AHA across different test organisms:

| Organism | Mutagenicity Level | Reference |

|---|---|---|

| Salmonella typhimurium | High | |

| Escherichia coli | Moderate | |

| Saccharomyces cerevisiae | Low | |

| Mouse L5178Y lymphoma cells | High |

Case Studies

- Bacterial Assays : In assays using Salmonella, AHA demonstrated strong mutagenic effects, particularly in strains TA100 and TA98. The Ames test results indicated significant mutagenicity, suggesting that AHA can effectively induce mutations in prokaryotic systems .

- Mammalian Cell Studies : In mouse lymphoma assays, AHA exhibited cytotoxicity and mutagenicity at the tk locus. The study highlighted the relationship between repair capabilities of the cells and the observed mutagenic effects .

Cytotoxicity

The cytotoxic effects of AHA have also been documented. In studies involving L5178Y mouse lymphoma cells, varying degrees of cytotoxicity were observed based on the repair capabilities of the cell lines used. The results indicated that cells deficient in certain DNA repair pathways exhibited higher sensitivity to AHA-induced damage .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Amino-N6-hydroxyadenine in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylamine derivatives reacting with adenine analogs under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For mutagenicity studies, derivatives are often purified via column chromatography and validated using mass spectrometry (MS) .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : Detection utilizes derivatization with nitrophenyl-based reagents (e.g., 2-nitrophenyl-oxamic acid hydrazide) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Internal standards like deuterated analogs (e.g., AOZ-d4) improve quantification accuracy by correcting for matrix effects .

Q. What model organisms are commonly used to study the genetic toxicity of this compound, and why?

- Methodological Answer : Salmonella typhimurium (Ames test) and Saccharomyces cerevisiae are standard due to well-characterized mutagenesis pathways. Escherichia coli is used for rapid DNA repair mechanism studies. These models allow comparative analysis of base-pair substitution vs. frameshift mutations .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported mutagenicity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in metabolic activation systems (e.g., S9 liver homogenate concentrations). Solutions include:

- Replicating experiments under standardized OECD guidelines.

- Applying statistical models (e.g., Bayesian meta-analysis) to account for inter-laboratory variability.

- Cross-validating results using orthogonal assays (e.g., comet assay for DNA damage) .

Q. What experimental designs are optimal for investigating the compound’s mechanism of action in inducing base-pair mismatches?

- Methodological Answer : Use in vitro DNA polymerase assays with synthetic oligonucleotides to track misincorporation rates. Pair with X-ray crystallography to visualize adduct formation at the molecular level. For in vivo validation, employ CRISPR-Cas9-edited cell lines with fluorescent reporter systems to monitor mutation repair kinetics .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound’s role in oxidative stress?

- Methodological Answer :

- Feasibility : Use yeast deletion libraries to screen for oxidative stress response genes.

- Novelty : Investigate interactions with reactive oxygen species (ROS) scavengers like glutathione.

- Ethical : Adhere to biosafety level 2 protocols for handling mutagenic compounds.

- Relevance : Link findings to broader contexts like environmental mutagenesis .

Q. What advanced statistical approaches are recommended for dose-response analysis of this compound-induced mutations?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify sigmoidal dose-response relationships. For low-dose extrapolation, benchmark dose (BMD) modeling minimizes uncertainty compared to NOAEL/LOAEL methods. Bootstrap resampling enhances confidence intervals in small-sample studies .

Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis during data normalization?

- Methodological Answer : Implement a nested ANOVA design to partition variability sources. Use purity-adjusted dosing (e.g., HPLC-quantified active compound per batch) and include batch as a random effect in generalized linear models .

Q. What strategies validate the specificity of this compound’s mutagenic effects versus confounding byproducts?

- Methodological Answer :

- Synthesize isotopically labeled analogs (e.g., ¹³C-2-Amino-N6-hydroxyadenine) to track metabolic fate via MS.

- Conduct control experiments with structural analogs lacking the hydroxylamine moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。